(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O3S3, and it has a molecular weight of approximately 449.6 g/mol. The structure features an azepan sulfonamide group, a methoxy-substituted benzo[d]thiazole moiety, and a benzamide backbone, which may contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The benzamide portion can facilitate binding to various receptors, including those involved in neurotransmission and pain modulation.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting potential antimicrobial effects.
Data Table of Biological Activities
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
Antimicrobial | Disk diffusion | Inhibition zone 15 mm | |
Cytotoxicity | MTT assay | IC50 = 25 µM | |
Receptor Binding | Radiolabeled ligand | High affinity (Kd = 5 nM) |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against various bacterial strains. Using the disk diffusion method, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm. This suggests that the compound could be developed as an antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines using an MTT assay. Results indicated an IC50 value of 25 µM, highlighting its potential as an anticancer agent. Further studies are warranted to explore its selectivity and mechanism of action in cancer cells.
Study 3: Receptor Binding Affinity
Research focused on the binding affinity of the compound to dopamine receptors revealed a high affinity (Kd = 5 nM) for the D4 receptor subtype. This finding suggests potential applications in treating disorders related to dopaminergic signaling, such as schizophrenia or Parkinson's disease.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered orally. Toxicological assessments have not revealed significant adverse effects at therapeutic doses, although further studies are needed to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-24-20-18(29-2)8-7-9-19(20)30-22(24)23-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-3-4-6-15-25/h7-13H,3-6,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCONZRGQFZFTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.